2-Chloro-4-(methylthio)pyrimidine
Overview
Description
2-Chloro-4-(methylthio)pyrimidine is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. It is used in the synthesis of various biologically active molecules, including marine alkaloids and kinase inhibitors . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(methylthio)pyrimidine is the respiratory system . It is considered hazardous and can cause severe skin burns, eye damage, and may cause respiratory irritation .
Mode of Action
It is known to undergo nucleophilic substitution reactions . The methylthio group in this compound is displaced by cyanide ion .
Biochemical Pathways
This compound is used in the synthesis of various compounds. For instance, it has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
Pharmacokinetics
Its physical properties such as boiling point (139-140 °c/36 mmhg), melting point (-2 °c), and density (1381 g/mL at 25 °C) have been reported .
Result of Action
It is known to cause severe skin burns, eye damage, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use it only outdoors or in a well-ventilated area to prevent respiratory irritation .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(methylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of kinase inhibitors, which are crucial in regulating cell signaling pathways. The compound’s interaction with enzymes such as kinases involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of specific kinases, leading to altered cell signaling and changes in gene expression. This can result in the suppression of cell proliferation and induction of apoptosis in certain cell types . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as kinases, leading to their inhibition. This inhibition can result in the downregulation of signaling pathways that are essential for cell proliferation and survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can undergo biotransformation, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and its affinity for binding proteins determine its distribution and bioavailability within the body.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-(methylthio)pyrimidine involves the methylation of 2-thiouracil using methyl iodide under basic conditions. This reaction typically occurs at room temperature overnight, yielding the desired product with high efficiency . Another approach involves the conversion of 2-methylthio-4-pyrimidinone to this compound through a series of chlorination steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthetic processes starting from commercially available precursors like 2-thiouracil. The reactions are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the methylthio group can be displaced by nucleophiles like cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine .
Common Reagents and Conditions:
Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include substituted pyrimidines, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Chloro-4-(methylthio)pyrimidine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(ethylthio)pyrimidine
- 2-Chloro-4-(phenylthio)pyrimidine
Comparison: Compared to its analogs, 2-Chloro-4-(methylthio)pyrimidine is unique due to its specific reactivity and the types of products it forms. For example, the trifluoromethyl analog is more hydrophobic and may have different biological activities . The methylthio group in this compound provides a balance between reactivity and stability, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-chloro-4-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAATWVRXPRDPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586052 | |
Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49844-93-1 | |
Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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